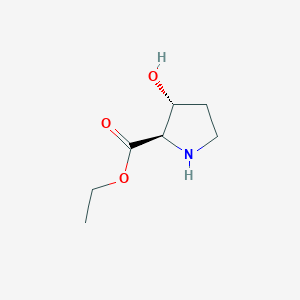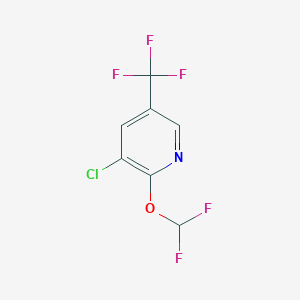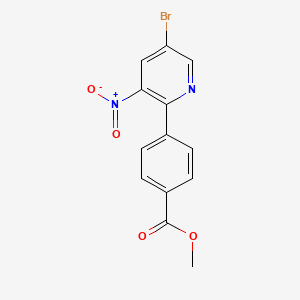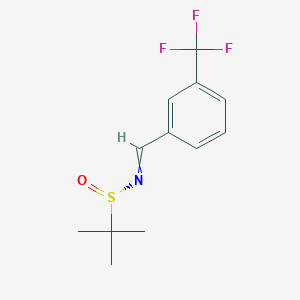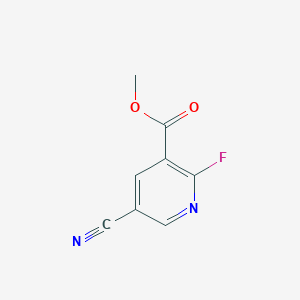
Methyl 5-cyano-2-fluoronicotinate
Übersicht
Beschreibung
Synthesis Analysis
A simple, low-cost five-step synthesis of 5-FC starting from chloroacetamide is reported . The previously unknown key intermediate (Z)-2-cyano-2-fluoroethenolate is obtained through a Claisen-type condensation from fluoroacetonitrile .Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The molecule contains a total of 18 atoms. There are 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .Physical And Chemical Properties Analysis
The molecular weight of the compound is 180.14 g/mol . It has a topological polar surface area of 63 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Separation and Determination Techniques
One of the applications of Methyl 5-cyano-2-fluoronicotinate is in separation and determination methodologies. Hu Bao-xiang (2005) discussed the separation of 5-Fluoronicotinic acid and ethyl 5-fluoronicotinate in a mixture using a solution composed of methyl alcohol and KH_2PO_4 water solution (Hu Bao-xiang, 2005).
Synthesis and Quantitation in Pharmaceutical Products
Another significant application is in the synthesis and quantitation of genotoxic impurities in pharmaceutical products. A study by Krishna Katta et al. (2017) discussed the synthesis of a genotoxic impurity and developed a UPLC method to quantify it in Escitalopram Oxalate (Krishna Katta et al., 2017).
Synthesis of Pharmaceutical Intermediates
Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, highlighting a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process (Xin Wang et al., 2006).
Herbicidal Activity
A study by Yuxiu Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates and evaluated their herbicidal activities, showing significant herbicidal activities in post-emergence treatment (Yuxiu Liu et al., 2005).
Tautomerism in Chemical Synthesis
Research by T. Kulikowski and D. Shugar (1979) explored the methylation and tautomerism of 1-substituted 5-fluorocytosines, providing insights into the chemical synthesis processes and the mutagenic effects of these compounds (T. Kulikowski & D. Shugar, 1979).
Inhibition of DNA Methyltransferases
Christine Champion et al. (2010) studied the inhibition of C5 DNA Methyltransferases by Zebularine, providing insights into the role of 5-fluorodeoxycytidine and its effects on DNA binding and methylation (Christine Champion et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-cyano-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVQWXLTYREBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-fluoronicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



